(S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid
Overview
Description
Leu-Gly-Gly is a tripeptide composed of one L-leucine and two glycine residues joined in sequence. It has a role as a metabolite.
Scientific Research Applications
Proton Magnetic Resonance Spectra of Peptides of L-Leucine and Glycine :
- Study of PMR spectra of di-, tri-, tetra-, and pentapeptides of glycine containing a single l-leucyl residue.
- Identified four types of glycyl methylene protons and three types of α-methine leucyl protons.
- Findings are relevant for understanding proton chemical-shift changes in peptides on acylation, amidation, and pH variation (Beecham & Ham, 1968).
Degradation of Dipeptides in Subcritical Water :
- Investigated the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water.
- Observed ring formation and estimated reaction rate constants.
- Provides insights into the behavior of these dipeptides under extreme conditions (Kobayashi et al., 2012).
Intestinal Absorption of Peptides in Rana Pipiens :
- Studied the absorption of glycyl-l-leucine using the small intestine of Rana pipiens.
- Found that glycine and leucine from the peptide are transferred into the vascular bed independently from the free amino acids.
- Highlights a distinctive process for peptide transfer in intestines (Cheeseman & Parsons, 1974).
Extraction and Transport of Protonated Peptides using Crown Ethers :
- Explored extraction and transport of protonated peptides, including glycyl-glycyl-glycine and L-leucyl-glycyl-glycine, using crown ethers.
- Studied the effect of peptide structure, anion counterion, and thermodynamic properties on extractability and transport.
- Useful for understanding the interaction of peptides with crown ethers in separation processes (Buschmann & Mutihac, 2002).
Improvement of Skin Hydration and Elasticity in UVB-Irradiated Mice :
- Investigated the effects of glycyl-L-leucine and L-leucyl-glycine dipeptides on skin hydration and elasticity.
- Found that these peptides induced the expression of transglutaminase 1 and increased hyaluronan synthesis.
- Suggests potential applications in skin moisturization formulations (Park et al., 2017).
Mechanism of Action
Target of Action
Leucyl-glycyl-glycine (Leu-Gly-Gly) primarily targets the glycine receptor (GlyR) in the nucleus accumbens (nAc), a region in the brain associated with reward and motivation . This receptor plays a crucial role in reducing ethanol intake in rats, supposedly by acting on the brain reward system .
Mode of Action
Leu-Gly-Gly interacts with its target, the GlyR, to modulate the brain’s reward system. This modulation is achieved through an increase in basal and attenuation of ethanol-induced nAc dopamine release . The compound’s interaction with the GlyR and its subsequent effects on dopamine levels suggest a potential role in managing disorders related to the brain’s reward system.
Biochemical Pathways
Leu-Gly-Gly influences the dopamine pathway in the brain. Dopamine is a neurotransmitter that plays a significant role in reward-motivated behavior. The compound elevates accumbal dopamine levels, particularly in a subpopulation of rats presenting a lower endogenous dopamine tone . This elevation of dopamine levels indicates that Leu-Gly-Gly may influence the biochemical pathways associated with reward and motivation.
Pharmacokinetics
It is known that glycine-containing dipeptides can elevate whole brain tissue dopamine levels in mice . This suggests that Leu-Gly-Gly may have a facilitated passage across the blood-brain barrier, potentially influencing its bioavailability and pharmacokinetic profile.
Result of Action
The primary result of Leu-Gly-Gly’s action is the elevation of dopamine levels in the nAc. This elevation is particularly significant in a subgroup of rats with a lower endogenous dopamine tone . By increasing dopamine levels, Leu-Gly-Gly may influence behaviors associated with the brain’s reward system, such as motivation and pleasure.
Future Directions
Biochemical Analysis
Biochemical Properties
Leu-Gly-Gly interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with tryptophan (Trp) in peptides, which was investigated using ultraviolet photodissociation spectroscopy and mass spectrometry .
Cellular Effects
Leu-Gly-Gly has been shown to influence various types of cells and cellular processes. For example, it has been found to raise accumbal dopamine levels in a subpopulation of rats presenting a lower endogenous dopamine tone .
Molecular Mechanism
The mechanism of action of Leu-Gly-Gly involves its interactions with biomolecules at the molecular level. For instance, it has been found to interact with Trp in peptides, leading to changes in the photoreactivity of the cold gas-phase cluster ions of Leu-Gly-Gly .
Dosage Effects in Animal Models
The effects of Leu-Gly-Gly vary with different dosages in animal models. For instance, it has been found to raise accumbal dopamine levels in a subpopulation of rats presenting a lower endogenous dopamine tone .
Properties
IUPAC Name |
2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-6(2)3-7(11)10(17)13-4-8(14)12-5-9(15)16/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,17)(H,15,16)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHGTYCRDRBSFI-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318308 | |
Record name | Leu-Gly-Gly | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187-50-4 | |
Record name | Leu-Gly-Gly | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leucyl-glycyl-glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leu-Gly-Gly | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(N-L-leucylglycyl)glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.362 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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